![molecular formula C6H11NO B2451110 ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine CAS No. 2307784-96-7](/img/structure/B2451110.png)

((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

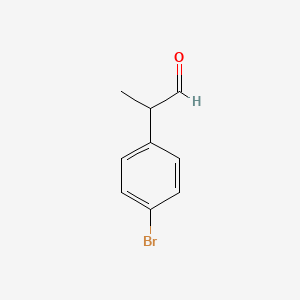

((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine is a chemical compound with the molecular formula C7H13N. It contains a total of 22 bonds, including 9 non-H bonds, 1 rotatable bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 primary amine (aliphatic) .

Molecular Structure Analysis

The molecule consists of a bicyclic structure with a three-membered ring fused to a six-membered ring. The primary amine functional group is attached to one of the carbons in the six-membered ring .

Scientific Research Applications

Chemical Synthesis and Derivatives

(Kirmse & Mrotzeck, 1988) explored the synthesis of 2-Oxabicyclo[2.1.1]hexanes, providing foundational knowledge for the development of related compounds, including “((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine”. Similarly, (Tsuji, Onishi, & Sakata, 1999) developed an efficient method for synthesizing optically active enantiomers of related structures, highlighting the versatility of these compounds in chemical synthesis.

Biochemical Applications

(Mechehoud et al., 2018) and (Filatov et al., 2017) explored the synthesis of functionally diverse derivatives of oxabicyclohexanes, which may inform the development of new biochemical tools and therapeutic agents.

Pharmacological Relevance

(Bodensteiner et al., 2013) and (Benitex et al., 2014) provide insights into the potential of oxabicyclohexane derivatives in pharmacology, with specific focus on their binding affinities and bioanalytical properties.

Advanced Organic Chemistry

(Shevtsov et al., 2002), (Tian & Shi, 2007), and (Koskinen & Muñoz, 1990) explore the complex organic synthesis routes involving oxabicyclohexane derivatives. These studies demonstrate the compound’s utility in advancing synthetic organic chemistry.

Additional Applications

(Gensini et al., 2002), (Debrouwer et al., 2013), (Miao & Huang, 2009), and (Gagneron et al., 2005) show the potential of this compound in varied fields such as radical ring-opening, nucleoside analogue synthesis, and multicomponent assembling, indicating its broad applicability in modern chemical research.

Mechanism of Action

Mode of Action

The mode of action of ((1S,5R)-3-Oxabicyclo[31Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

The pharmacokinetic properties of ((1S,5R)-3-Oxabicyclo[31Therefore, its bioavailability and the impact of these properties on its pharmacological effects are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

[(1S,5R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWCRAOJLDHNKN-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(COC2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@]1(COC2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone](/img/structure/B2451033.png)

![3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2451034.png)

![N-((4-morpholinopyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2451039.png)

![3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2451040.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451041.png)

![Spiro[azetidine-2,2'-adamantane]](/img/structure/B2451043.png)

![6-(2-methoxyethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451045.png)

![5-[(2-chlorophenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2451048.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B2451050.png)